
C17H22F3N3O2S4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C17H22F3N3O2S4 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.
Applications De Recherche Scientifique
C17H22F3N3O2S4 has been extensively researched for its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in various cellular processes such as B-cell receptor signaling and immune cell activation. Due to its inhibitory effects on BTK, this compound has potential applications in the treatment of various diseases such as autoimmune disorders, lymphomas, and leukemias.
Mécanisme D'action
C17H22F3N3O2S4 inhibits the protein kinase BTK by binding to the active site of the enzyme. This binding prevents the activation of downstream signaling pathways, which are involved in various cellular processes such as B-cell receptor signaling and immune cell activation. By inhibiting BTK, this compound can reduce the activation of immune cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit B-cell receptor signaling and reduce the activation of immune cells such as B-cells and T-cells. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
C17H22F3N3O2S4 has several advantages for lab experiments. It is a potent inhibitor of BTK and has high selectivity for this enzyme. Additionally, it has been found to have low toxicity and can be used at low concentrations in experiments. However, one limitation of this compound is that it is relatively expensive and may not be accessible to all researchers.
Orientations Futures
There are several future directions for the research on C17H22F3N3O2S4. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Additionally, this compound may have potential applications in the treatment of lymphomas and leukemias. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a potent inhibitor of the protein kinase BTK and has been found to have significant biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound has several potential applications in the treatment of autoimmune disorders, lymphomas, and leukemias. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of C17H22F3N3O2S4 involves the reaction of 2-amino-4-methylthiazole with 2-chloro-6-fluorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-amino-5-fluorobenzothiazole to form the final product. This synthesis method yields a high purity product that can be used for scientific research applications.
Propriétés
IUPAC Name |
[2-(diethylcarbamothioylsulfanyl)-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2S4/c1-5-21(6-2)15(26)28-13-10-11(17(18,19)20)9-12(23(24)25)14(13)29-16(27)22(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHUGTUIAMYJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC(=CC(=C1SC(=S)N(CC)CC)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
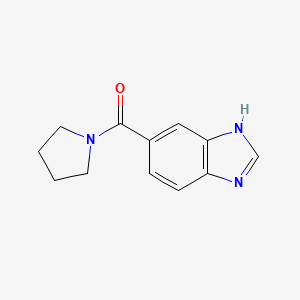
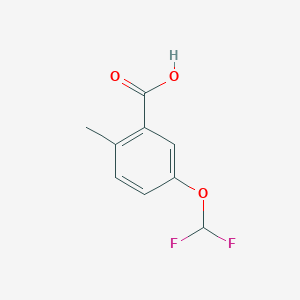
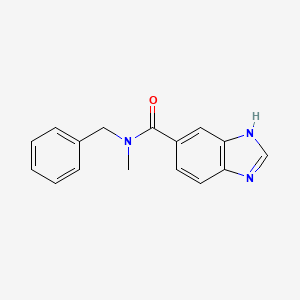

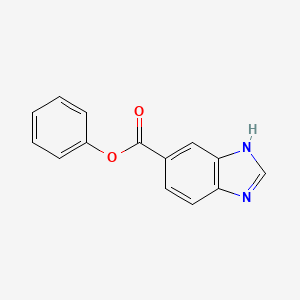
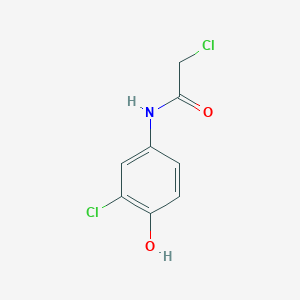
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
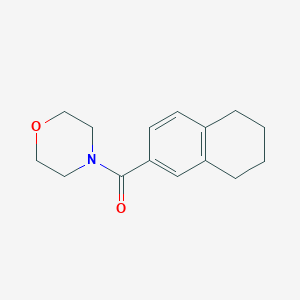

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)
